molecular formula C11H20O2 B15325216 3,3-Dipropylcyclobutane-1-carboxylic acid

3,3-Dipropylcyclobutane-1-carboxylic acid

Cat. No.: B15325216
M. Wt: 184.27 g/mol
InChI Key: WUJQUGIKVSIITB-UHFFFAOYSA-N
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Description

3,3-Dipropylcyclobutane-1-carboxylic acid is a cyclobutane-derived carboxylic acid featuring two propyl groups at the 3-position of the cyclobutane ring and a carboxylic acid moiety at position 1. Cyclobutane rings are known for their strained geometry, which often influences reactivity and physicochemical properties.

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

3,3-dipropylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H20O2/c1-3-5-11(6-4-2)7-9(8-11)10(12)13/h9H,3-8H2,1-2H3,(H,12,13)

InChI Key

WUJQUGIKVSIITB-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CC(C1)C(=O)O)CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dipropylcyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of cyclobutanecarboxylic acid with propyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon or nickel may be employed to facilitate the alkylation process, and the reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dipropylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to alcohols using reducing agents such as lithium aluminum hydride or borane.

    Substitution: The hydrogen atoms on the cyclobutane ring can be substituted with halogens or other functional groups using reagents like halogens (chlorine, bromine) or organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halogenated cyclobutane derivatives.

Scientific Research Applications

3,3-Dipropylcyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Dipropylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the propyl groups may interact with hydrophobic regions of proteins or membranes, affecting their activity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3,3-Dipropylcyclobutane-1-carboxylic acid with structurally related cyclobutane-carboxylic acid derivatives, focusing on substituent effects, molecular properties, and applications.

Structural and Functional Group Analysis

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
This compound Two propyl groups (C₃H₇) C₁₀H₁₈O₂ ~170.25* Hypothesized applications: Intermediate in organic synthesis; potential in drug development. N/A
3-(3-Phenylpropyl)-1-cyclobutanecarboxylic acid Phenylpropyl group (C₆H₅-(CH₂)₃-) C₁₃H₁₆O₂ ~204.27* Aromatic substituent may increase rigidity and π-π stacking interactions.
1-Benzylcyclobutane-1-carboxylic acid Benzyl group (C₆H₅-CH₂-) C₁₁H₁₂O₂ ~176.21* Applications: Synthetic intermediate; safety data emphasizes handling precautions.
1-(3,3,3-Trifluoropropyl)cyclobutane-1-carboxylic acid Trifluoropropyl group (CF₃-(CH₂)₂-) C₈H₁₁F₃O₂ 196.17 Fluorine enhances electronegativity and stability; used in agrochemicals/pharmaceuticals.
3-(tert-Butoxy)cyclobutane-1-carboxylic acid tert-Butoxy group (C(CH₃)₃-O-) C₉H₁₆O₃ ~188.22* Applications: Pharmaceutical and material science R&D high-purity standards.

Note: Molar masses marked with * are calculated based on molecular formulas where direct data is unavailable.

Key Differences and Trends

Substituent Effects on Physicochemical Properties: Alkyl vs. Aromatic Groups: The dipropyl and benzyl/phenylpropyl derivatives differ in polarity and solubility. Alkyl groups (e.g., propyl) enhance lipophilicity, whereas aromatic groups (e.g., benzyl) may improve crystallinity and thermal stability . Oxygenated Substituents: The tert-butoxy group in 3-(tert-Butoxy)cyclobutane-1-carboxylic acid adds steric hindrance and polarizability, which could influence reactivity in catalytic processes or drug-receptor interactions .

Applications :

  • Pharmaceuticals : Fluorinated and tert-butoxy-substituted derivatives are prioritized in drug discovery due to their enhanced stability and tunable pharmacokinetics .
  • Industrial Intermediates : Benzyl and phenylpropyl derivatives are commonly used as intermediates in fine chemical synthesis, with safety protocols emphasizing proper handling due to reactivity .
  • This compound : While specific applications are undocumented in the provided evidence, its structural simplicity and alkyl substituents suggest utility in hydrophobic material design or as a scaffold for further functionalization.

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